molecular formula C11H15BrO2Zn B14888757 (4-t-Butoxy-3-methoxyphenyl)Zinc bromide

(4-t-Butoxy-3-methoxyphenyl)Zinc bromide

Cat. No.: B14888757
M. Wt: 324.5 g/mol
InChI Key: FHQAGPXMMFAEMI-UHFFFAOYSA-M
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Description

(4-tert-butoxy-3-methoxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is known for its reactivity and utility in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (4-tert-butoxy-3-methoxyphenyl)zinc bromide typically involves the reaction of 4-tert-butoxy-3-methoxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

On an industrial scale, the production of (4-tert-butoxy-3-methoxyphenyl)zinc bromide follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled temperatures, and efficient mixing to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4-tert-butoxy-3-methoxyphenyl)zinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Common reagents include palladium catalysts, phosphine ligands, and other organohalides.

    Conditions: These reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) and at controlled temperatures to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reactants used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.

Scientific Research Applications

(4-tert-butoxy-3-methoxyphenyl)zinc bromide has several applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biological molecules for research purposes.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which (4-tert-butoxy-3-methoxyphenyl)zinc bromide exerts its effects involves the formation of reactive intermediates that facilitate the formation of new chemical bonds. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This process is often catalyzed by transition metals like palladium, which help to stabilize the reactive intermediates and lower the activation energy of the reaction.

Comparison with Similar Compounds

Similar Compounds

  • (4-tert-butoxy-3-methylphenyl)zinc bromide
  • (4-tert-butoxy-3-methoxyphenyl)zinc chloride
  • (4-tert-butoxy-3-methoxyphenyl)zinc iodide

Uniqueness

(4-tert-butoxy-3-methoxyphenyl)zinc bromide is unique due to its specific substituents, which confer distinct reactivity and selectivity in chemical reactions. The presence of both tert-butoxy and methoxy groups can influence the electronic properties of the compound, making it particularly useful in certain synthetic applications.

Properties

Molecular Formula

C11H15BrO2Zn

Molecular Weight

324.5 g/mol

IUPAC Name

bromozinc(1+);1-methoxy-2-[(2-methylpropan-2-yl)oxy]benzene-5-ide

InChI

InChI=1S/C11H15O2.BrH.Zn/c1-11(2,3)13-10-8-6-5-7-9(10)12-4;;/h6-8H,1-4H3;1H;/q-1;;+2/p-1

InChI Key

FHQAGPXMMFAEMI-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC1=C(C=[C-]C=C1)OC.[Zn+]Br

Origin of Product

United States

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